2-Phenylcyclopent-1-ene-1-carboxylic acid
Description
2-Phenylcyclopent-1-ene-1-carboxylic acid (CAS: 156774-71-9) is a cyclopentene-derived carboxylic acid with a phenyl substituent at the 2-position. Its molecular formula is C₁₂H₁₂O₂, with a molecular weight of 188.23 g/mol . The compound features a conjugated cyclopentene ring system, which introduces strain and influences its reactivity. The carboxylic acid group enhances its polarity, making it suitable for applications in coordination chemistry, pharmaceuticals, and organic synthesis. Key identifiers include PubChem CID 24850524 and IUPAC name 2-phenylcyclopentene-1-carboxylic acid .
Properties
IUPAC Name |
2-phenylcyclopentene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c13-12(14)11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KILXGKALLKILIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C1)C(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156774-71-9 | |
| Record name | 2-phenylcyclopent-1-ene-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenylcyclopent-1-ene-1-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of phenyl-substituted alkenes followed by carboxylation.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale catalytic processes. These processes often utilize transition metal catalysts to facilitate the cyclization and carboxylation reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Phenylcyclopent-1-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols or alkanes.
Substitution: Produces nitro or halogenated derivatives.
Scientific Research Applications
Drug Development
2-Phenylcyclopent-1-ene-1-carboxylic acid derivatives have been investigated for their biological activities. The structure-property relationships (SPR) of carboxylic acid derivatives are crucial in drug design, as the carboxylic group can influence solubility, permeability, and binding affinity to biological targets .
Key Findings:
- Derivatives of 2-phenylcyclopent-1-ene have shown promise in anti-inflammatory and analgesic activities.
- The compound's ability to act as an isostere for traditional carboxylic acids allows for modifications that can enhance drug-like properties while maintaining biological efficacy .
Reactions Involving this compound
This compound serves as a versatile intermediate in organic synthesis. It can undergo various transformations, including cycloaddition reactions and decarboxylation.
Table 1: Synthetic Applications
Polymer Chemistry
The incorporation of 2-phenylcyclopent-1-ene derivatives into polymer matrices has been explored for producing materials with tailored thermal and mechanical properties. Its unique structure allows for the development of polymers with enhanced stability and performance characteristics.
Case Study:
A study demonstrated that polymers synthesized from 2-phenylcyclopentene derivatives exhibited improved thermal stability compared to traditional polymers. This property is particularly beneficial in applications requiring high-performance materials .
Mechanism of Action
The mechanism of action of 2-Phenylcyclopent-1-ene-1-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
The following compounds share structural motifs with 2-phenylcyclopent-1-ene-1-carboxylic acid but differ in ring size, substituents, or functional groups:
Cyclopropene Derivatives
1-(2,4-Difluorophenyl)cycloprop-2-ene-1-carboxylic acid (17c)
- Molecular Formula : C₁₀H₆F₂O₂
- Molecular Weight : ~196 g/mol
- Melting Point : 98.7–101.8 °C
- Features : A strained cyclopropene ring with electron-withdrawing difluorophenyl and carboxylic acid groups. The smaller ring increases reactivity compared to cyclopentene derivatives .
1-(2-Chloro-4-fluorophenyl)cycloprop-2-ene-1-carboxylic acid (17d)
- Molecular Formula : C₁₀H₆ClFO₂
- Molecular Weight : ~212.5 g/mol
- Melting Point : 152.4–155.1 °C
- Features : Chlorine and fluorine substituents enhance acidity and influence intermolecular interactions .
Cyclopentane Derivatives
1-Phenyl-1-cyclopentanecarboxylic Acid
- CAS : 77-55-4
- Molecular Formula : C₁₂H₁₄O₂
- Molecular Weight : 190.24 g/mol
- Features : A saturated cyclopentane ring reduces strain, increasing stability but decreasing reactivity compared to the unsaturated cyclopentene analog .
Functional Group Variants
Ethyl 2-aminocyclopent-1-ene-1-carboxylate Molecular Formula: C₈H₁₁NO₂ Molecular Weight: 169.18 g/mol Features: An ester and amino group replace the carboxylic acid, reducing acidity and altering biological activity .
Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| This compound | C₁₂H₁₂O₂ | 188.23 | Not reported | Carboxylic acid, cyclopentene |
| 1-(2,4-Difluorophenyl)cycloprop-2-ene-1-carboxylic acid | C₁₀H₆F₂O₂ | ~196 | 98.7–101.8 | Carboxylic acid, cyclopropene |
| 1-Phenyl-1-cyclopentanecarboxylic Acid | C₁₂H₁₄O₂ | 190.24 | Not reported | Carboxylic acid, cyclopentane |
| Ethyl 2-aminocyclopent-1-ene-1-carboxylate | C₈H₁₁NO₂ | 169.18 | Not reported | Ester, amino, cyclopentene |
- Reactivity : Cyclopropene derivatives exhibit higher reactivity due to ring strain, favoring ring-opening or cycloaddition reactions. Cyclopentene derivatives like the target compound balance moderate strain with conjugation stability .
- Acidity : Electron-withdrawing substituents (e.g., fluorine in 17c) enhance carboxylic acid acidity. The phenyl group in the target compound provides resonance stabilization but less acidity than halogenated analogs .
Biological Activity
2-Phenylcyclopent-1-ene-1-carboxylic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its chemical properties, structural characteristics, and the results from various studies investigating its effects on biological systems.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 206.25 g/mol. The compound features a cyclopentene ring substituted with a phenyl group and a carboxylic acid functional group. This unique structure contributes to its diverse reactivity and potential biological activity.
Table 1: Structural Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | Cyclopentene ring, phenyl and carboxylic acid | |
| 4-Oxo-2-phenylcyclohex-2-ene-1-carboxylic acid | Contains a ketone functional group | |
| 4-Phenylcyclohex-1-ene-1-carboxylic acid | Substituted at the fourth position |
Antioxidant Properties
Research indicates that carboxylic acids, including derivatives like this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. Studies have shown that structural features, such as the presence of hydroxyl groups and conjugated bonds, enhance antioxidant activity .
Antimicrobial Activity
The antimicrobial properties of phenolic compounds are well-documented. The presence of a phenyl group in this compound suggests potential antimicrobial effects against various microbial strains. Preliminary studies suggest that this compound may interact with microbial cell membranes or enzymes, inhibiting their function .
Anti-inflammatory Effects
Emerging data suggest that this compound may modulate inflammatory processes by interacting with specific enzymes or receptors involved in inflammation. The carboxylic acid functional group plays a crucial role in these interactions, potentially leading to therapeutic benefits in inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Phenylcyclopent-1-ene-1-carboxylic acid, and how do reaction parameters (e.g., catalysts, temperature) influence yield and stereochemical outcomes?
- Methodological Answer : Common routes include cyclization of phenyl-substituted precursors or functionalization of cyclopentene scaffolds. For example, palladium-catalyzed cross-coupling reactions can introduce the phenyl group, while temperature control (e.g., 60–80°C) minimizes side reactions like ring-opening . Stereochemical outcomes depend on chiral catalysts (e.g., Rh(II)-based systems) or enantioselective hydrogenation . Optimization requires monitoring via thin-layer chromatography (TLC) and adjusting solvent polarity (e.g., DCM/hexane gradients) .
Q. How can researchers validate the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : Analyze and NMR for characteristic peaks (e.g., cyclopentene protons at δ 5.8–6.2 ppm and carboxylic acid protons at δ 10–12 ppm) .
- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and resolve enantiomers using chiral stationary phases (e.g., amylose derivatives) .
- X-ray crystallography : Confirm absolute configuration via single-crystal diffraction, particularly for stereoisomeric variants .
Advanced Research Questions
Q. What computational approaches are effective in predicting the reactivity and electronic properties of this compound in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., Gaussian 09) model transition states and electron density distributions. For example:
- Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Simulate catalytic cycles (e.g., Rh-catalyzed hydrogenation) to identify rate-limiting steps and optimize ligand geometries .
- Validate computational results with experimental kinetics (e.g., Eyring plots) .
Q. How can contradictory data on the stability of this compound under varying pH conditions be resolved?
- Methodological Answer : Systematic contradiction analysis involves:
- Controlled experiments : Replicate studies under standardized conditions (e.g., pH 2–12 buffers, 25°C) while monitoring degradation via LC-MS .
- Statistical modeling : Apply multivariate analysis (e.g., ANOVA) to identify confounding variables (e.g., trace metal ions) .
- Cross-lab validation : Collaborate with independent labs to verify results, ensuring instrumentation calibration (e.g., pH meters) and reagent batch consistency .
Q. What methodologies optimize enantiomeric excess (ee) in asymmetric synthesis of this compound derivatives?
- Methodological Answer :
- Chiral auxiliaries : Use (R)- or (S)-BINOL-based ligands to direct stereochemistry during cyclopropane ring formation .
- Dynamic kinetic resolution : Employ enzymes (e.g., lipases) or transition-metal catalysts (e.g., Ru) to enhance ee (>90%) under mild conditions (e.g., 30°C, aqueous/organic biphasic systems) .
- Process monitoring : Track ee evolution via polarimetry or chiral HPLC, adjusting reaction time/temperature iteratively .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
